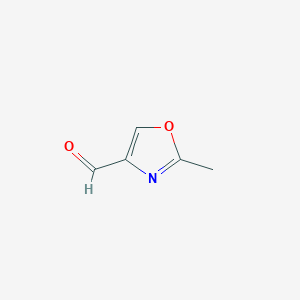

2-Methyloxazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAUEWKXKTYCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454122 | |

| Record name | 2-Methyloxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113732-84-6 | |

| Record name | 2-Methyloxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyloxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-methyloxazole-4-carbaldehyde, a crucial building block in pharmaceutical chemistry. The document details various synthetic strategies, providing in-depth experimental protocols and quantitative data to support laboratory and large-scale production.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including the oxytocin receptor antagonist Retosiban.[1] The synthesis of this electron-rich five-membered heterocyclic compound presents unique challenges due to its physical properties, including high solubility in a wide range of solvents and potential instability under certain pH and thermal conditions. This guide explores several evaluated synthetic routes, focusing on scalability and efficiency without the need for chromatographic purification.

Core Synthesis Pathways

Several synthetic strategies for this compound have been developed, primarily starting from precursors such as esters, amides, alcohols, or nitriles. The most notable and scalable approach involves the reduction of an N-methoxy-N-methylamide (Weinreb amide) derivative.

Pathway 1: From Ethyl 2-Methyloxazole-4-carboxylate via Weinreb Amide

This is a robust and scalable route that proceeds through the formation of 2-methyloxazole-4-carboxylic acid and its subsequent conversion to the Weinreb amide, which is then reduced to the target aldehyde.

Alternative Synthetic Pathways

Other viable, though potentially less scalable, routes to this compound have also been explored.

Quantitative Data Summary

The following table summarizes the yield and key parameters for the different synthetic steps and pathways.

| Precursor | Reaction | Reagents | Solvent | Temperature | Yield (%) | Reference |

| Ethyl 2-methyloxazole-4-carboxylate | Hydrolysis | NaOH, H2O | Water | 20-25 °C | 92 | [2] |

| 2-Methyloxazole-4-carboxylic acid | Weinreb Amide Formation | N,O-Dimethylhydroxylamine HCl, Coupling Agent | Dichloromethane | Ambient | - | [2] |

| N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide | Reduction to Aldehyde | LiAlH4 | THF | -35 °C | 70-80 | [2] |

| Ethyl 2-methyloxazole-4-carboxylate | Reduction to Aldehyde | DIBAL-H | Dichloromethane | -70 °C | 69 | [2] |

| 2-Methyloxazole-4-methanol | Swern Oxidation | (COCl)2, DMSO, NEt3 | Dichloromethane | -70 °C | 70 | [2] |

| N-Morpholine-2-methyloxazole-4-carboxamide | Reduction to Aldehyde | LiAlH4 | THF | 0 °C | - | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyloxazole-4-carboxylic acid

-

Hydrolysis of Ethyl Ester: Ethyl 2-methyloxazole-4-carboxylate (100 kg, 645 mol) is dissolved in water (250 L) at a temperature of 20-25 °C.[2]

-

Saponification: A solution of sodium hydroxide (96 kg; 32% w/w aqueous, 768 mol) is added over a period of 30 minutes, ensuring the temperature is maintained between 20-25 °C.[2]

-

Acidification: After one hour, hydrochloric acid (78 kg; 37% w/w aqueous, 770 mol) is added while keeping the temperature in the 20-25 °C range.[2]

-

Isolation: The resulting slurry is cooled to 0 °C and aged for one hour. The product is then isolated by filtration and the filter cake is washed with cold water (100 kg). The typical yield of the dry acid is approximately 92%.[2]

Protocol 2: Synthesis of N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide (Weinreb Amide)

-

Acid Activation: 2-Methyloxazole-4-carboxylic acid is suspended in a suitable solvent like dichloromethane.

-

Amide Coupling: N,O-Dimethylhydroxylamine hydrochloride is added along with a coupling agent (e.g., EDC or DCC) and a base (e.g., triethylamine) to facilitate the amide bond formation. The reaction is typically stirred at ambient temperature until completion.

-

Workup and Isolation: The reaction mixture is washed with an aqueous acid solution (e.g., citric acid) and then with water. The organic layer is dried and concentrated to yield the Weinreb amide.

Protocol 3: Synthesis of this compound from Weinreb Amide

-

Reaction Setup: The N-methoxy-N-methyl-2-methyloxazole-4-carboxamide (50 kg, 294 mol) is dissolved in tetrahydrofuran (300 L) and cooled to -35 °C.[3]

-

Reduction: A 1 M solution of lithium aluminium hydride in tetrahydrofuran (100 L, 100 mol) is added while maintaining the temperature between -30 to -35 °C.[3]

-

Quenching: After 30 minutes, the reaction is quenched by the addition of a solution of acetic acid (15 L) in tetrahydrofuran (50 L), keeping the temperature between -30 to -35 °C.[3]

-

Workup: The solution is warmed to -15 °C, and a solution of potassium/sodium tartrate (125 kg in 250 L of water) is added, ensuring the temperature remains below 10 °C.[3]

-

Isolation: The product is isolated by extraction and subsequent crystallization.

Protocol 4: Synthesis of this compound from Ethyl Ester (DIBAL-H Reduction)

-

Reaction Setup: Ethyl 2-methyloxazole-4-carboxylate (24.27 g, 156 mmol) is dissolved in dichloromethane (300 mL) and cooled to -70 °C.[3]

-

Reduction: Diisobutylaluminium hydride (DIBAL-H) (56 mL, 314 mmol) is added over 45 minutes, maintaining the temperature between -65 to -70 °C.[3]

-

Workup and Isolation: The reaction is quenched with a suitable reagent, and the product is extracted and purified. A typical yield for this process is 69%.[2]

Protocol 5: Synthesis of this compound from Alcohol (Swern Oxidation)

-

Reagent Preparation: A solution of oxalyl chloride (236 mL, 2.71 mol) in dichloromethane (3.75 L) is cooled to between -60 and -55 °C.[3]

-

DMSO Addition: Dimethyl sulfoxide (391 mL, 5.50 mol) in dichloromethane (1.0 L) is added while maintaining the low temperature.[3]

-

Oxidation: A solution of 2-methyloxazole-4-methanol in dichloromethane is added, followed by the addition of a hindered base like triethylamine.

-

Workup and Isolation: The reaction is warmed to room temperature, and the product is isolated through an aqueous workup and extraction. The reported yield for this two-step process (reduction of the ester to the alcohol followed by oxidation) is around 70%.[2]

Conclusion

The synthesis of this compound can be achieved through various pathways. For large-scale production, the route involving the reduction of the N-methoxy-N-methyl (Weinreb) amide of 2-methyloxazole-4-carboxylic acid is highly effective, offering good yields and avoiding the need for chromatographic purification. Alternative methods, such as the direct reduction of the corresponding ester with DIBAL-H or the oxidation of the alcohol, provide viable, albeit potentially less scalable, options. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists in the pharmaceutical industry and academia.

References

An In-depth Technical Guide to 2-Methyloxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Methyloxazole-4-carbaldehyde (CAS No: 113732-84-6). This heterocyclic aldehyde is a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds.

Core Physicochemical Properties

This compound is a pale yellow solid at room temperature.[1] Its core properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂ | [2][3][4] |

| Molecular Weight | 111.10 g/mol | [3][4] |

| Melting Point | 65-75 °C | [2][3][5] |

| Boiling Point | 183 °C | [1][2] |

| Density | 1.189 g/cm³ | [1][2] |

| Flash Point | 64 °C | [1][2] |

| pKa (Predicted) | -0.34 ± 0.10 | [1] |

| Physical Form | Solid | [1][3][5] |

| InChI Key | ARAUEWKXKTYCHZ-UHFFFAOYSA-N | [3][5] |

| SMILES String | Cc1nc(C=O)co1 | [3][5] |

Experimental Protocols & Synthesis

A key application of this compound is as an intermediate in complex organic synthesis. A documented method for its large-scale preparation highlights its stability and utility.

Large-Scale Synthesis Protocol

A method for producing this compound in 10-kg batches has been described.[6] The central transformation is the reduction of the corresponding N-methoxy-N-methyl amide (Weinreb amide) of 2-methyloxazole-4-carboxylic acid.

-

Reaction: The Weinreb amide precursor is reduced using a powerful reducing agent, lithium aluminium hydride (LiAlH₄). This method is highly selective for converting the amide to an aldehyde, preventing over-reduction to an alcohol.

-

Workup and Isolation: Following the reduction, a careful aqueous workup is performed to quench the reaction and precipitate aluminum salts.

-

Purification: The final product is isolated and purified via crystallization, which is effective for achieving high purity on a large scale.[6]

Application in Drug Development

This compound serves as a critical intermediate in the synthesis of complex drug molecules. Its oxazole ring provides specific properties such as good aqueous solubility and low protein binding to the final compound.[7]

Case Study: Synthesis of Retosiban

Retosiban is a potent and selective oxytocin receptor antagonist developed for the prevention of preterm labor.[7] The synthesis of Retosiban utilizes this compound as one of the key starting materials in a four-component Ugi reaction. This reaction efficiently assembles the complex core structure of the drug.[7] The role of Retosiban is to block the oxytocin receptor, thereby inhibiting the uterine contractions that lead to premature birth.[7]

Safety and Handling

For laboratory use, it is important to note the safety information associated with this compound.

-

Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritation 2.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3]

-

Storage: It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[2] Recommended personal protective equipment includes an N95 dust mask, eye shields, and gloves.[3]

References

- 1. This compound CAS#: 113732-84-6 [amp.chemicalbook.com]

- 2. This compound CAS#: 113732-84-6 [m.chemicalbook.com]

- 3. 2-メチルオキサゾール-4-カルボキジアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Retosiban - Wikipedia [en.wikipedia.org]

Structural Elucidation of 2-Methyloxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-methyloxazole-4-carbaldehyde, a key building block in organic synthesis and drug discovery. This document details the spectroscopic analysis and experimental protocols essential for the unambiguous identification and characterization of this compound.

Introduction

This compound is a heterocyclic aldehyde with the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol .[1] Its structure consists of a five-membered oxazole ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 4-position. The accurate determination of its structure is critical for its application in the synthesis of more complex molecules, including pharmacologically active compounds. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure of this compound.

Synthesis Overview

The preparation of this compound can be achieved through various synthetic routes. One common method involves the oxidation of the corresponding alcohol, 2-methyl-4-(hydroxymethyl)oxazole. Another scalable approach is the reduction of a corresponding N-methoxy-N-methyl amide using a reducing agent like lithium aluminum hydride. The synthesis generally involves the formation of the oxazole ring from precursors such as serine methyl ester.

dot graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Serine_Ester [label="Serine Methyl Ester"]; Intermediate [label="Oxazoline Intermediate"]; Oxazole_Ester [label="2-Methyloxazole-4-carboxylate"]; Amide [label="N-methoxy-N-methyl-\n2-methyloxazole-4-carboxamide"]; Target [label="this compound", fillcolor="#FBBC05"];

Serine_Ester -> Intermediate [label="Cyclization"]; Intermediate -> Oxazole_Ester [label="Oxidation"]; Oxazole_Ester -> Amide [label="Amidation"]; Amide -> Target [label="Reduction (LiAlH4)"]; } dot Caption: Synthetic pathway to this compound.

Structural Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each technique provides unique and complementary information about the molecule's connectivity, functional groups, and overall structure.

dot graph Elucidation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Sample [label="Synthesized Compound\n(this compound)"]; NMR [label="NMR Spectroscopy\n(1H, 13C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure_Confirmation [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample -> NMR [label="Proton/Carbon Framework"]; Sample -> IR [label="Functional Groups"]; Sample -> MS [label="Molecular Weight &\nFragmentation"]; {NMR, IR, MS} -> Structure_Confirmation; } dot Caption: Workflow for the structural elucidation of the target compound.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show three distinct signals corresponding to the aldehyde proton, the oxazole ring proton, and the methyl group protons.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.3-8.6 | Singlet | 1H | Oxazole ring proton (H-5) |

| ~2.5-2.7 | Singlet | 3H | Methyl protons (-CH₃) |

-

Interpretation:

-

The downfield singlet at approximately 9.8-10.0 ppm is characteristic of an aldehyde proton, which is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group.

-

The singlet at around 8.3-8.6 ppm corresponds to the single proton on the oxazole ring at the 5-position. Its chemical shift is in the aromatic region, as expected for a heterocyclic aromatic proton.

-

The upfield singlet at approximately 2.5-2.7 ppm integrates to three protons and is assigned to the methyl group attached to the 2-position of the oxazole ring.

-

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show five distinct signals, one for each unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | Aldehyde carbonyl carbon (-CHO) |

| ~162.0 | Oxazole ring carbon (C-2) |

| ~150.0 | Oxazole ring carbon (C-4) |

| ~138.0 | Oxazole ring carbon (C-5) |

| ~14.0 | Methyl carbon (-CH₃) |

-

Interpretation:

-

The signal at approximately 185.0 ppm is characteristic of an aldehyde carbonyl carbon.

-

The signals at ~162.0 ppm and ~150.0 ppm are assigned to the C-2 and C-4 carbons of the oxazole ring, respectively. These carbons are deshielded due to their attachment to electronegative heteroatoms (nitrogen and oxygen).

-

The signal around 138.0 ppm corresponds to the C-5 carbon of the oxazole ring.

-

The upfield signal at approximately 14.0 ppm is assigned to the carbon of the methyl group.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700-1720 | Strong | C=O stretch (aldehyde) |

| ~1580-1600 | Medium | C=N stretch (oxazole ring) |

| ~2800-2900 | Weak | C-H stretch (aldehyde) |

| ~2950-3000 | Weak | C-H stretch (methyl) |

-

Interpretation:

-

A strong absorption band in the region of 1700-1720 cm⁻¹ is a clear indication of a carbonyl (C=O) stretching vibration, consistent with the presence of an aldehyde functional group.

-

The medium intensity band around 1580-1600 cm⁻¹ is characteristic of the C=N stretching vibration within the oxazole ring.

-

The weak bands in the 2800-2900 cm⁻¹ region are typical for the C-H stretch of the aldehyde proton.

-

The weak bands in the 2950-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 111 | Molecular ion (M⁺) |

| 82 | Loss of the formyl group (-CHO) |

| 54 | Further fragmentation |

-

Interpretation:

-

The molecular ion peak at an m/z of 111 corresponds to the molecular weight of this compound (C₅H₅NO₂).[2]

-

A significant fragment at m/z 82 indicates the loss of a fragment with a mass of 29, which corresponds to the formyl radical (•CHO). This is a characteristic fragmentation pattern for aldehydes.

-

Further fragmentation can lead to smaller ions, such as the one observed at m/z 54.

-

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Process the data and reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Process the data by performing a background subtraction.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system or with a direct insertion probe.

-

Sample Preparation (GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

-

-

Data Acquisition (Electron Ionization - EI):

-

Use a standard electron ionization energy of 70 eV.

-

Acquire mass spectra over a suitable m/z range (e.g., 40-200 amu).

-

The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Conclusion

The structural elucidation of this compound is definitively achieved through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each analytical technique provides crucial, corroborative evidence for the presence of the key functional groups and the overall molecular framework. The data presented in this guide serves as a benchmark for the characterization of this important synthetic intermediate, ensuring its identity and purity for use in research and development.

References

Spectroscopic Profile of 2-Methyloxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyloxazole-4-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The quantitative data gathered from NMR, IR, and MS analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR) Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Oxazole-H (C5) | 8.0 - 8.5 | Singlet |

| Methyl-H (C2) | 2.4 - 2.7 | Singlet |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Oxazole C2 | 160 - 165 |

| Oxazole C4 | 145 - 155 |

| Oxazole C5 | 125 - 135 |

| Methyl (CH₃) | 10 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N stretch (oxazole) | 1620 - 1680 | Medium |

| C=C stretch (oxazole) | 1500 - 1600 | Medium |

| C-O-C stretch (oxazole) | 1020 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 111 | 100 | [M]⁺ (Molecular Ion) |

| 82 | ~60 | [M-CHO]⁺ |

| 54 | ~40 | [C₃H₂N]⁺ |

| 42 | ~30 | [C₂H₂N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols for the analysis of a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used. A 45- or 90-degree pulse angle with a longer relaxation delay (2-5 seconds) is common. A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Gas Chromatography:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polarity column). The temperature of the column is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

The Reactivity Profile of 2-Methyloxazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloxazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay between the oxazole ring and the aldehyde functionality, dictate a rich and nuanced reactivity profile. This technical guide provides a comprehensive overview of the molecule's reactivity, focusing on the electrophilic and nucleophilic nature of its constituent parts. Detailed experimental protocols for key transformations, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic identifiers for this compound is provided below.

| Property | Value |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Appearance | Solid |

| Melting Point | 70-75 °C |

| CAS Number | 113732-84-6 |

| SMILES | Cc1nc(C=O)co1 |

| InChI Key | ARAUEWKXKTYCHZ-UHFFFAOYSA-N |

| ¹H NMR (Predicted) | δ (ppm): 9.9 (s, 1H, CHO), 8.3 (s, 1H, H5), 2.6 (s, 3H, CH₃). Predicted based on general chemical shift ranges for similar structures. |

| ¹³C NMR (Predicted) | δ (ppm): 185 (CHO), 162 (C2), 150 (C4), 140 (C5), 14 (CH₃). Predicted based on general chemical shift ranges for similar structures. |

| IR (Predicted) | ν (cm⁻¹): ~3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~2820, 2720 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1580, 1450 (oxazole ring C=C and C=N stretches). Predicted based on characteristic IR absorption frequencies.[1] |

Reactivity Profile of the Oxazole Ring

The reactivity of the oxazole ring in this compound is governed by the electronic interplay of the nitrogen and oxygen heteroatoms, the 2-methyl substituent, and the 4-carbaldehyde group.

Electrophilic Substitution

Electrophilic substitution on the oxazole ring is generally disfavored due to its electron-deficient nature. However, the position most susceptible to electrophilic attack is C5. The electron-donating 2-methyl group provides some activation, but this is counteracted by the strongly electron-withdrawing 4-carbaldehyde group, making electrophilic substitution challenging. Reactions such as nitration and halogenation would likely require harsh conditions and may result in low yields.

Nucleophilic Attack

The electron-withdrawing character of the 4-carbaldehyde group enhances the electrophilicity of the oxazole ring, particularly at the C2 position. This makes C2 susceptible to attack by strong nucleophiles. However, such reactions can sometimes lead to ring-opening rather than simple substitution. The C2 proton is the most acidic proton on the oxazole ring, and its deprotonation with a strong base can generate a nucleophilic center at C2, allowing for subsequent reaction with electrophiles.

Basicity and N-Alkylation

The nitrogen atom at position 3 possesses a lone pair of electrons and imparts weak basicity to the oxazole ring, allowing for protonation with strong acids to form oxazolium salts. It can also be alkylated with suitable alkylating agents.

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, which is a powerful method for synthesizing pyridine derivatives. The electron-withdrawing 4-carbaldehyde group makes this compound an electron-poor diene, favoring reactions with electron-rich dienophiles in an inverse-electron-demand Diels-Alder fashion.

References

An In-depth Technical Guide to 2-Methyloxazole-4-carbaldehyde (CAS Number: 113732-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazole-4-carbaldehyde, with CAS number 113732-84-6, is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring an oxazole ring substituted with a methyl and a formyl group, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed hazard information, a validated synthesis protocol, and its application in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 113732-84-6 | [1][2] |

| Molecular Formula | C₅H₅NO₂ | [1][3] |

| Molecular Weight | 111.10 g/mol | [1][4] |

| Appearance | Pale yellow solid | [5] |

| Melting Point | 65-69 °C | [1][2] |

| Boiling Point | 183 °C | [1][2] |

| Density | 1.189 g/cm³ | [1][2] |

| Flash Point | 64 °C | [1][2] |

| Solubility | Soluble in organic solvents. | [5] |

| Synonyms | 2-Methyl-4-formyloxazole, 2-Methyl-1,3-oxazole-4-carbaldehyde, 4-Formyl-2-methyl-1,3-oxazole | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data is derived from a published large-scale synthesis protocol.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.92 (s, 1H), 8.24 (s, 1H), 2.58 (s, 3H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 184.5, 163.5, 150.2, 140.1, 14.0 | |

| Infrared (IR) | 1695 cm⁻¹ (C=O) | |

| Low-Resolution Mass Spectrometry (LRMS) (CI +ve) | m/z 112 (M+H)⁺ |

Hazards and Safety Information

This compound is classified as a hazardous substance. The hazard classifications and precautionary statements are summarized in Tables 3 and 4, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[4][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[8][9] |

GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[8] |

| P264 | Wash skin thoroughly after handling.[4] |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Experimental Protocols

Large-Scale Synthesis of this compound

The following protocol is adapted from a publication in Organic Process Research & Development and describes a robust method for the kilogram-scale synthesis of the title compound.

5.1.1 Materials and Equipment

-

2-Methyloxazole-4-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and reaction setup for multi-liter scale synthesis

5.1.2 Synthesis of N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide (Weinreb Amide)

-

To a solution of 2-methyloxazole-4-carboxylic acid in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride and N-methylmorpholine.

-

Cool the mixture to 0-5 °C.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide.

5.1.3 Reduction to this compound

-

Prepare a solution of the Weinreb amide in anhydrous tetrahydrofuran (THF).

-

In a separate reactor, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF and cool to 0-5 °C.

-

Slowly add the Weinreb amide solution to the LAH suspension, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C until the reaction is complete (monitored by HPLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting slurry and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield this compound as a pale yellow solid.

Applications in Drug Development

This compound is a key starting material in the synthesis of Retosiban , an oxytocin receptor antagonist developed for the treatment of preterm labor.[10] The synthesis of Retosiban utilizes a multi-component Ugi reaction, where this compound serves as the aldehyde component.

Ugi Reaction for the Synthesis of a Retosiban Precursor

The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. In the synthesis of a key intermediate for Retosiban, this compound is reacted with a protected (R)-indanylglycine derivative, D-allo-isoleucine methyl ester, and 2-benzyloxyphenylisonitrile.[2]

Caption: Generalized workflow of the Ugi four-component reaction.

Synthetic Pathway to Retosiban

The following diagram illustrates the key steps in the synthesis of Retosiban where this compound is a crucial starting material.

Caption: Simplified synthetic workflow for Retosiban.

References

- 1. Retosiban - Wikipedia [en.wikipedia.org]

- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

2-Methyloxazole-4-carbaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyloxazole-4-carbaldehyde, a key heterocyclic building block in organic synthesis. This document outlines its fundamental chemical and physical properties, its application in multicomponent reactions, and a generalized experimental protocol for its use.

Core Molecular and Physical Properties

This compound, also known as 2-Methyl-4-oxazolecarboxaldehyde, is a solid, pale yellow compound.[1] Its chemical structure, featuring an oxazole ring with methyl and formyl substituents, makes it a versatile intermediate in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C5H5NO2[1][2][3][4] |

| Molecular Weight | 111.10 g/mol [2][4] |

| CAS Number | 113732-84-6[2][3] |

| Melting Point | 65-69 °C[1][3] |

| Boiling Point | 183 °C[1][3] |

| Density | 1.189 g/cm³ |

| Flash Point | 64 °C[1] |

Application in Organic Synthesis: The Ugi Four-Component Reaction

This compound is a valuable reagent in organic synthesis, notably as a carbonyl component in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a powerful tool in medicinal chemistry for the rapid synthesis of diverse libraries of peptide-like molecules from simple starting materials. This one-pot reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.

Generalized Experimental Protocol: Ugi Four-Component Reaction

The following is a generalized protocol for a Ugi four-component reaction utilizing an aldehyde such as this compound. The specific reactants and conditions will vary depending on the desired product.

Materials:

-

Aldehyde (e.g., this compound)

-

Primary or secondary amine

-

Carboxylic acid

-

Isocyanide

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

Procedure:

-

Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1 equivalent), amine (1-1.2 equivalents), and carboxylic acid (1 equivalent) in a suitable anhydrous solvent.

-

Reaction Initiation: Stir the mixture at room temperature.

-

Isocyanide Addition: Add the isocyanide (1 equivalent) to the reaction mixture. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization.

Experimental Workflow: Ugi Four-Component Reaction

The diagram below illustrates the general workflow of the Ugi four-component reaction, a key application of this compound in synthetic chemistry.

Caption: Workflow of the Ugi Four-Component Reaction.

References

An In-depth Technical Guide on the Solubility of 2-Methyloxazole-4-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyloxazole-4-carbaldehyde, a key intermediate in organic synthesis. Due to a lack of extensive published quantitative data, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents. This guide includes detailed experimental protocols, a structured table for data presentation, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a heterocyclic aldehyde with the chemical formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol . It is a solid at room temperature, typically appearing as a pale yellow solid. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science for the creation of pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is crucial for its effective use in synthetic chemistry, enabling proper solvent selection for reactions, purification, and formulation.

Predicted Solubility

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Spatula and weighing paper

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Data Presentation

All quantitative data should be summarized in a clearly structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Example: Ethanol | 25 | HPLC | ||

| Example: Acetone | 25 | HPLC | ||

| Example: Toluene | 25 | HPLC | ||

| Example: Hexane | 25 | HPLC |

Visualizing the Experimental Workflow

The logical flow of the solubility determination experiment can be visualized using the following diagram.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific, experimentally determined solubility data for this compound in a wide array of organic solvents is currently scarce in publicly available literature, this guide provides the necessary framework for researchers to generate this critical data. The provided experimental protocol, data presentation table, and workflow diagram offer a comprehensive approach to systematically and accurately determine the solubility of this important synthetic intermediate. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing its application in drug discovery and materials science.

An In-depth Technical Guide on the Discovery and History of 2-Methyloxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloxazole-4-carbaldehyde, a key heterocyclic building block, has played a significant role in the synthesis of complex molecules, most notably in the development of pharmaceutical candidates. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this important chemical entity. We will delve into the foundational synthetic methodologies, present detailed experimental protocols for seminal syntheses, and offer a tabulated summary of quantitative data for easy comparison.

Introduction: The Emergence of a Versatile Heterocycle

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. The strategic placement of functional groups on the oxazole core allows for intricate molecular architectures. This compound, with its reactive aldehyde functionality and a methyl group at the 2-position, emerged as a valuable intermediate for the construction of more complex molecular frameworks. Its utility is prominently highlighted in the synthesis of the oxytocin receptor antagonist, Retosiban.

The Genesis of Substituted Oxazoles: Early Synthetic Strategies

While the precise first synthesis of this compound is not explicitly documented in a singular discovery paper, its origins can be traced back to the broader development of synthetic methods for substituted oxazoles in the mid-20th century. A pivotal contribution to this field was made by Sir John W. Cornforth and Rita H. Cornforth in 1947.[1][2][3][4][5] Their work on a "new synthesis of oxazoles and iminazoles" provided a foundational methodology that paved the way for the preparation of a wide range of functionalized oxazole derivatives.[1][2][3][4][5]

The classical approaches to oxazole synthesis, such as the Robinson-Gabriel and Fischer methods, were instrumental in the early exploration of this class of compounds.[6] These methods, however, often required harsh conditions and had limitations in terms of substrate scope and regioselectivity. The work by the Cornforths and subsequent researchers focused on developing milder and more versatile synthetic routes.

Key Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound has evolved, with various strategies developed to access this key intermediate and its precursors, such as the corresponding carboxylic acid and esters.

Synthesis of the Precursor: 2-Methyloxazole-4-carboxylic Acid and its Esters

A common and efficient route to this compound involves the synthesis of its carboxylic acid or ester precursor. A widely adopted method involves the reaction of ethyl acetimidate with a serine methyl ester to form an intermediate oxazoline, which is then oxidized to the oxazole.

Experimental Protocol: Synthesis of Methyl 2-Methyloxazole-4-carboxylate

This protocol is a modification of established procedures and serves as a crucial step towards the synthesis of the target aldehyde.

-

Step 1: Formation of the Oxazoline Intermediate. Ethyl acetimidate hydrochloride and serine methyl ester hydrochloride are reacted in a suitable solvent.

-

Step 2: Oxidation to the Oxazole. The resulting oxazoline is then oxidized to afford Methyl 2-methyloxazole-4-carboxylate.

A detailed, large-scale preparation of the aldehyde from its N-methoxy-N-methyl amide precursor has also been described, highlighting its industrial relevance.

Reduction to this compound

The final step in many synthetic sequences is the reduction of a carboxylic acid derivative (e.g., ester, acid chloride, or Weinreb amide) to the aldehyde.

Experimental Protocol: Reduction of a 2-Methyloxazole-4-carboxylate Derivative

-

A solution of the 2-methyloxazole-4-carboxylate derivative in a suitable anhydrous solvent (e.g., THF or dichloromethane) is cooled to a low temperature (e.g., -78 °C).

-

A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise.

-

The reaction is carefully monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 2-methyloxazole-4-carboxylate | DIBAL-H, THF, -78 °C | This compound | ~70-80 | |

| N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide | LiAlH4, THF | This compound | High | |

| 2-Methyloxazole-4-carboxylic acid | SOCl2, then reduction | This compound | Moderate |

Table 1: Synthesis of this compound

| Property | Value |

| Molecular Formula | C5H5NO2 |

| Molecular Weight | 111.10 g/mol |

| Melting Point | 70-75 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents |

Table 2: Physical and Chemical Properties of this compound

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthesis of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathway to this compound.

Role in Drug Discovery and Development: The Case of Retosiban

The significance of this compound in modern drug discovery is exemplified by its use as a crucial starting material in the synthesis of Retosiban, an oxytocin receptor antagonist developed for the potential treatment of preterm labor. The 2-methyl-1,3-oxazole moiety in Retosiban is introduced via a synthetic route that utilizes this compound, underscoring the importance of this building block in accessing complex and biologically active molecules.

Caption: Role in Retosiban synthesis.

Conclusion

From its roots in the foundational work on oxazole synthesis in the mid-20th century, this compound has evolved into a readily accessible and highly valuable building block in organic synthesis. Its importance is firmly established through its application in the synthesis of complex drug candidates. The continued exploration of new synthetic routes and applications of this versatile heterocycle will undoubtedly lead to further advancements in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its discovery, history, and synthetic utility, serving as a valuable resource for researchers in the field.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. orgsyn.org [orgsyn.org]

- 4. ignited.in [ignited.in]

- 5. Synthesis and Antimicrobial Activity of Azole Derivatives [jstage.jst.go.jp]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application of 2-Methyloxazole-4-carbaldehyde in Multi-Component Reactions for the Synthesis of Bioactive Molecules

Introduction

2-Methyloxazole-4-carbaldehyde has emerged as a valuable building block in the field of synthetic organic chemistry, particularly in its application in multi-component reactions (MCRs). Its unique structural features allow for the rapid and efficient construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmacologically active compounds. This application note details the use of this compound in the Ugi four-component reaction (U-4CR), a cornerstone of MCR chemistry, for the synthesis of a key precursor to the potent and selective oxytocin receptor antagonist, Retosiban.

Core Application: Ugi Four-Component Reaction in the Synthesis of a Retosiban Precursor

The Ugi four-component reaction is a powerful one-pot process that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a dipeptide-like scaffold. In the context of Retosiban synthesis, this compound serves as the aldehyde component, contributing to the formation of a linear dipeptidic intermediate.[1][2] This reaction showcases the efficiency and atom economy of MCRs in streamlining the synthesis of complex drug candidates.

The specific Ugi reaction for the synthesis of the Retosiban precursor involves the following four components:

-

Aldehyde: this compound

-

Amine: D-allo-isoleucine methyl ester hydrochloride

-

Carboxylic Acid: Carboxybenzyl (Cbz) protected (R)-indanylglycine

-

Isocyanide: 2-Benzyloxyphenylisonitrile

This reaction yields a linear dipeptidic intermediate which, after subsequent deprotection and cyclization steps, forms the core structure of Retosiban.[1][2]

Experimental Protocols

While specific, detailed experimental protocols with quantitative data for the Ugi reaction in the synthesis of the Retosiban precursor are not publicly available in the reviewed literature, a general protocol for a standard Ugi four-component reaction is provided below. This can be adapted and optimized by researchers for the specific substrates involved in the Retosiban synthesis.

General Protocol for a Laboratory-Scale Ugi Four-Component Reaction:

Materials:

-

Aldehyde (e.g., this compound) (1.0 eq)

-

Amine (e.g., D-allo-isoleucine methyl ester hydrochloride) (1.0 eq)

-

Carboxylic Acid (e.g., Cbz-protected (R)-indanylglycine) (1.0 eq)

-

Isocyanide (e.g., 2-Benzyloxyphenylisonitrile) (1.0 eq)

-

Methanol (or another suitable polar solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.0 eq) and the amine (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the aldehyde (1.0 eq) to the mixture and continue stirring for another 10-15 minutes.

-

Finally, add the isocyanide (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired dipeptide product.

Note: The reaction conditions (solvent, temperature, and reaction time) may require optimization for the specific substrates used in the Retosiban synthesis to achieve maximum yield and purity.

Quantitative Data

A comprehensive search of the available scientific literature and patent databases did not yield specific quantitative data (e.g., reaction yields, reaction times, and temperatures) for the Ugi reaction utilizing this compound in the synthesis of the Retosiban precursor. The following table is provided as a template for researchers to populate with their own experimental data.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | D-allo-isoleucine methyl ester HCl | Cbz-(R)-indanylglycine | 2-Benzyloxyphenylisonitrile | Methanol | Room Temp. | 24-48 | Data not available |

Visualizations

Ugi Reaction Mechanism:

The following diagram illustrates the general mechanism of the Ugi four-component reaction.

Caption: General mechanism of the Ugi four-component reaction.

Experimental Workflow for Ugi Reaction:

The following diagram outlines the typical experimental workflow for performing a Ugi four-component reaction in a laboratory setting.

Caption: Typical experimental workflow for a Ugi-4CR.

Conclusion

This compound is a valuable and versatile aldehyde component for use in multi-component reactions, particularly the Ugi four-component reaction. Its application in the synthesis of a key precursor for Retosiban highlights the power of MCRs in modern drug discovery and development. While specific, optimized protocols and quantitative yield data for this particular reaction are not widely published, the general procedures and frameworks provided in this application note offer a solid foundation for researchers to explore and develop efficient synthetic routes to complex, biologically active molecules. Further research and publication of detailed experimental data would be highly beneficial to the scientific community.

References

2-Methyloxazole-4-carbaldehyde: A Key Precursor in the Synthesis of Pharmaceutical Ingredients

Application Note

Introduction

2-Methyloxazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of complex pharmaceutical ingredients. Its unique structural features allow for its incorporation into a variety of molecular scaffolds, leading to the development of novel therapeutic agents. This document outlines the application of this compound as a precursor in the synthesis of the potent and selective oxytocin receptor antagonist, Retosiban, and provides detailed protocols and relevant biological context.

Retosiban: An Oxytocin Receptor Antagonist

Retosiban is an orally active non-peptide antagonist of the oxytocin receptor, which has been investigated for the prevention of preterm labor.[1] The synthesis of Retosiban highlights the utility of this compound in multicomponent reactions, specifically the Ugi four-component reaction (U-4CR). This reaction allows for the rapid assembly of complex molecules from simple starting materials in a single step, demonstrating high atom economy and efficiency.[2]

Biological Significance: The Oxytocin Receptor Signaling Pathway

Retosiban exerts its therapeutic effect by blocking the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] The binding of oxytocin to its receptor initiates a cascade of intracellular signaling events, primarily through the Gq/phospholipase C (PLC) pathway. This leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction, such as in the uterus during labor.[4][5] By competitively inhibiting this interaction, Retosiban effectively reduces uterine contractions.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Retosiban, demonstrating its high affinity and selectivity for the oxytocin receptor.

| Parameter | Value | Reference |

| Binding Affinity (Ki) for human OT Receptor | 0.65 nM | [1][6] |

| Binding Affinity (Ki) for rat OT Receptor | 4.1 nM | [6] |

| Selectivity over Vasopressin Receptors | >1400-fold | [1][6] |

| Oral Bioavailability (rat) | ~100% | [1] |

| Half-life (rat) | 1.4 hours | [1] |

Experimental Protocols

Synthesis of Retosiban via Ugi Four-Component Reaction

The synthesis of Retosiban involves a key Ugi four-component reaction to construct the linear dipeptide precursor, followed by deprotection and cyclization.[1]

Materials:

-

(R)-2-(Carboxybenzylamino)-2-(indan-2-yl)acetic acid (Cbz-protected R-indanylglycine)

-

D-alloisoleucine methyl ester hydrochloride

-

This compound

-

2-Benzyloxyphenylisonitrile

-

Methanol (or other suitable polar solvent)

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Ugi Four-Component Reaction:

-

In a suitable reaction vessel under an inert atmosphere, dissolve equimolar amounts of (R)-2-(Carboxybenzylamino)-2-(indan-2-yl)acetic acid, D-alloisoleucine methyl ester hydrochloride, and this compound in methanol.

-

Add one equivalent of 2-Benzyloxyphenylisonitrile to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude linear dipeptide intermediate.

-

Purify the intermediate using an appropriate method, such as column chromatography.

-

-

Deprotection and Cyclization:

-

Dissolve the purified linear dipeptide intermediate in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H2 gas) to remove the Cbz and benzyl protecting groups.

-

Monitor the reaction for the completion of deprotection.

-

Upon completion, the linear peptide will spontaneously cyclize to form the diketopiperazine core of Retosiban.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude Retosiban by recrystallization or column chromatography to yield the final product.

-

Visualizations

Caption: Simplified oxytocin receptor signaling pathway and the inhibitory action of Retosiban.

References

- 1. Retosiban - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 6. medchemexpress.com [medchemexpress.com]

Synthetic Routes to Derivatives of 2-Methyloxazole-4-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the versatile building block, 2-Methyloxazole-4-carbaldehyde. The following sections outline key synthetic transformations including the Wittig reaction, Knoevenagel condensation, reductive amination, and the Ugi reaction. These methods allow for the introduction of diverse functional groups, leading to a wide array of derivatives with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable heterocyclic aldehyde that serves as a starting material for the synthesis of a variety of more complex molecules. Its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential as anticancer agents and enzyme inhibitors. The oxazole core is a key pharmacophore in several biologically active compounds. This document details established synthetic protocols for the derivatization of this compound, providing researchers with the necessary information to explore the chemical space around this scaffold.

Synthetic Protocols

This section details the experimental procedures for four key reactions used to synthesize derivatives of this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. In this protocol, this compound is reacted with a stabilized phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, to yield an α,β-unsaturated ester.

Experimental Protocol:

-

Ylide Preparation (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Stir the resulting ylide solution at 0 °C for 1 hour.

-

Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.

Quantitative Data:

| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Ethyl 3-(2-methyloxazol-4-yl)acrylate | This compound, (Carbethoxymethylene)triphenylphosphorane | Toluene | - | Reflux | - |

Note: Specific yield data for this reaction was not available in the searched literature. The provided conditions are based on a general protocol for stabilized Wittig reactions.

Experimental Workflow for Wittig Reaction

Caption: Workflow for the synthesis of ethyl 3-(2-methyloxazol-4-yl)acrylate via Wittig reaction.

Knoevenagel Condensation for α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. This protocol describes the reaction of this compound with ethyl cyanoacetate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl cyanoacetate (1.0-1.2 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.

Quantitative Data:

| Product | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Ethyl 2-cyano-3-(2-methyloxazol-4-yl)acrylate | Ethyl cyanoacetate | Piperidine | Ethanol | 8 h | Room Temp. | Quantitative |

| 2-((2-Methyloxazol-4-yl)methylene)malononitrile | Malononitrile | Ammonium acetate | - (Solvent-free) | 5-7 min | Room Temp. | High |

Experimental Workflow for Knoevenagel Condensation

Caption: General workflow for the Knoevenagel condensation.

Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This protocol outlines the reaction of this compound with piperidine using sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add piperidine (1.0-1.2 equivalents).

-

If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

Quantitative Data:

| Product | Amine | Reducing Agent | Solvent | Temperature | Yield (%) |

| 2-Methyl-4-(piperidin-1-ylmethyl)oxazole | Piperidine | NaBH(OAc)₃ | DCE or THF | Room Temp. | - |

Note: Specific yield data for this reaction was not available in the searched literature. The procedure is based on a general and reliable method for reductive amination.[1][2]

Experimental Workflow for Reductive Amination

Caption: Workflow for the synthesis of amine derivatives via reductive amination.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials. It is particularly useful for the synthesis of peptide-like structures. This compound is a key component in the synthesis of Retosiban, an oxytocin receptor antagonist, via an Ugi reaction.[3][4]

Experimental Protocol (for the synthesis of a Retosiban precursor):

-

Reaction Setup: In a suitable solvent such as methanol, combine (R)-indanylglycine derivative (1.0 equivalent), this compound (1.0 equivalent), an isocyanide (e.g., 2-benzyloxyphenylisonitrile, 1.0 equivalent), and an amine component (e.g., D-allo-isoleucine methyl ester, 1.0 equivalent).

-

Reaction: Stir the mixture at room temperature until the reaction is complete. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure.

-

The resulting crude dipeptidic intermediate can be purified by column chromatography.

-

Further synthetic steps, such as deprotection and cyclization, are typically required to obtain the final target molecule (e.g., Retosiban).

Quantitative Data:

| Product | Key Reagents | Solvent | Temperature |

| Retosiban Precursor | (R)-indanylglycine derivative, this compound, 2-benzyloxyphenylisonitrile, D-allo-isoleucine methyl ester | Methanol | Room Temp. |